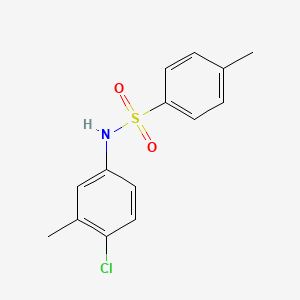N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide
CAS No.: 1266384-47-7
Cat. No.: VC4364171
Molecular Formula: C14H14ClNO2S
Molecular Weight: 295.78
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1266384-47-7 |
|---|---|
| Molecular Formula | C14H14ClNO2S |
| Molecular Weight | 295.78 |
| IUPAC Name | N-(4-chloro-3-methylphenyl)-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C14H14ClNO2S/c1-10-3-6-13(7-4-10)19(17,18)16-12-5-8-14(15)11(2)9-12/h3-9,16H,1-2H3 |
| Standard InChI Key | HLJMGFQSTPBMGL-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)Cl)C |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
N-(4-Chloro-3-methylphenyl)-4-methyl-benzenesulfonamide features a sulfonamide functional group (-SO₂NH-) bridging two aromatic rings. The first benzene ring is substituted with a chlorine atom at the 4-position and a methyl group at the 3-position, while the second benzene ring carries a methyl group at the 4-position (Figure 1). The molecular geometry is stabilized by intramolecular van der Waals interactions and intermolecular hydrogen bonds, as evidenced by crystallographic studies .
Table 1: Key Physicochemical Properties
The compound’s high logP value (5.256) indicates significant lipophilicity, suggesting favorable membrane permeability in biological systems .
Spectroscopic Data
Infrared (IR) spectroscopy reveals characteristic absorption bands for sulfonamide S=O stretches at 1334 cm⁻¹ and 1156 cm⁻¹, while NMR spectra confirm aromatic proton environments and substituent positions . For instance, the methyl group on the 3-methylphenyl ring appears as a singlet at δ 2.34 ppm in ¹H NMR, and the sulfonamide NH proton resonates at δ 7.15 ppm .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via a two-step protocol:
-
Sulfonation: Chlorosulfonic acid reacts with 4-chloro-3-methyltoluene in chloroform at 0°C to form 4-chloro-3-methylbenzenesulfonyl chloride .
-
Amidation: The sulfonyl chloride intermediate reacts with 4-methylaniline in a stoichiometric ratio, yielding N-(4-chloro-3-methylphenyl)-4-methyl-benzenesulfonamide after recrystallization .
Table 2: Synthetic Conditions
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Sulfonation | Chlorosulfonic acid | 0°C → RT | 2 hours | ~70% |
| Amidation | 4-Methylaniline | Reflux | 1 hour | ~85% |
Structural and Crystallographic Insights
Crystal Packing and Hydrogen Bonding
X-ray diffraction studies reveal that the compound crystallizes in a monoclinic system with space group P2₁/c. The asymmetric unit contains two independent molecules linked via N-H···O hydrogen bonds, forming centrosymmetric dimers (Figure 2) . Key structural parameters include:
These interactions contribute to the compound’s stability and influence its solubility profile.
Applications in Research and Industry
Pharmaceutical Development
As a research-grade chemical, the compound is investigated for:
-
Anticancer Agents: Sulfonamide derivatives inhibit histone deacetylases (HDACs) in tumor cells .
-
Antidiabetic Drugs: Modulation of glucose transporters (GLUTs) via sulfonamide interactions .
Material Science
The compound’s thermal stability (decomposition >300°C) and crystallinity make it a candidate for organic semiconductors .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume